4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole
Overview
Description
4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole is a useful research compound. Its molecular formula is C21H17NO3S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : The synthesis of various indole derivatives, including those similar to 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole, has been a subject of study. For instance, the preparation of 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles showing high affinity towards the 5-HT6 receptor demonstrates the versatility of indole derivatives in synthesis processes (Zhou et al., 2005).
Crystal Structure Analysis : Research into the structures of indole derivatives includes the analysis of their crystal structures. This analysis helps understand their geometric and packing parameters, as shown in studies of various 1-(phenylsulfonyl)indole derivatives (Jasinski et al., 2009).
Chemical Properties and Reactions
Chemical Reactions : Indole derivatives participate in a variety of chemical reactions, such as Diels-Alder reactions, demonstrated in the synthesis of analogues like 4H-furo[3,4-b]indole (Saulnier & Gribble, 1983). Such reactions are crucial for creating complex molecular structures.
Functionalization and Modification : The modification of indole derivatives, like the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, is essential for developing new compounds with potential biological activities (Avdeenko et al., 2020).
Potential Biological Applications
- Biological Activity Analysis : Indole derivatives are often analyzed for their potential biological activities. The synthesized products can exhibit activities like enzyme inhibition and could be used in treating various disorders, as indicated by the analysis of the potential biological activity of synthesized indole compounds (Rehman et al., 2022).
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-phenylmethoxyindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c23-26(24,18-10-5-2-6-11-18)22-15-14-19-20(22)12-7-13-21(19)25-16-17-8-3-1-4-9-17/h1-15H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIKOUOYALITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439086 | |
Record name | 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79315-62-1 | |
Record name | 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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